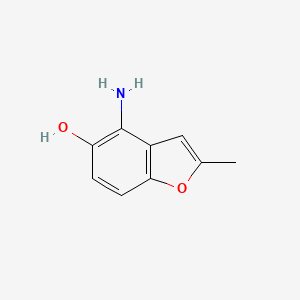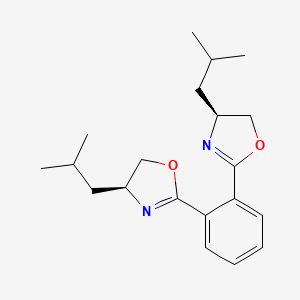
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,2-diaminobenzene with (S)-4-isobutyl-2-oxazoline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired stereochemistry and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazolone derivatives.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is widely used in scientific research due to its unique properties:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets include metal centers in enzymes and other catalytic systems, where the compound acts as a ligand to enhance reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(diphenylphosphino)benzene
- 1,2-Bis(di-tert-butylphosphinomethyl)benzene
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral nature and ability to form highly stable and selective complexes with metals. This makes it particularly valuable in asymmetric synthesis, where enantioselectivity is crucial.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-15-11-23-19(21-15)17-7-5-6-8-18(17)20-22-16(12-24-20)10-14(3)4/h5-8,13-16H,9-12H2,1-4H3/t15-,16-/m0/s1 |
InChI Key |
ARSXDXCDQDZGBT-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)CC(C)C |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


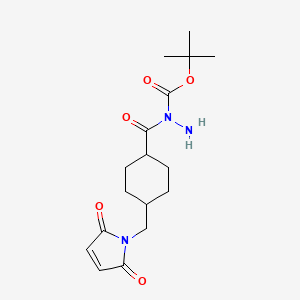
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
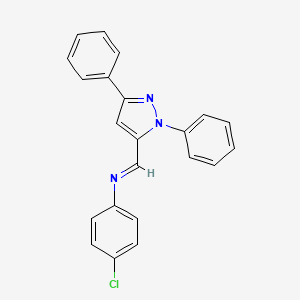
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)
![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)
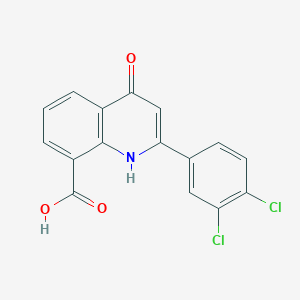
![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)

![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)
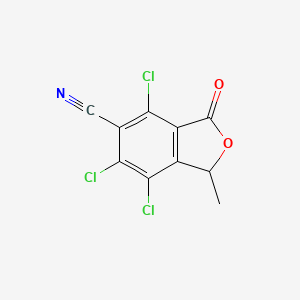
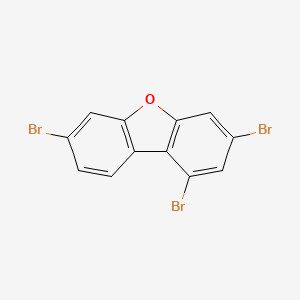
![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
